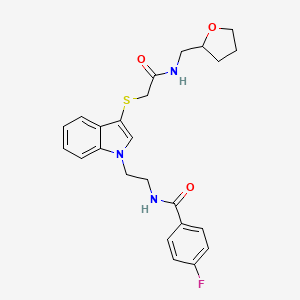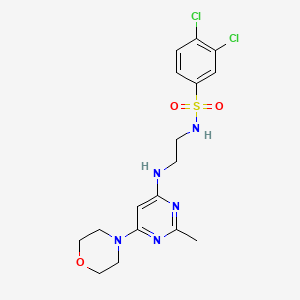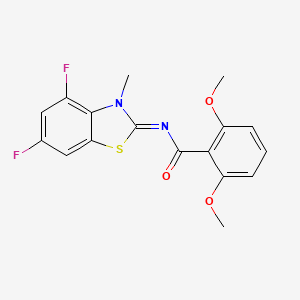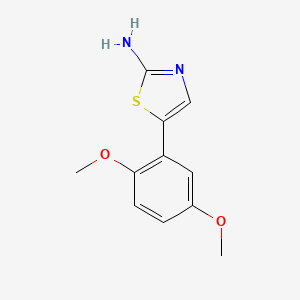![molecular formula C11H19NO2 B2709313 N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide CAS No. 2224346-31-8](/img/structure/B2709313.png)
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide, also known as DMXAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as an anti-cancer agent. DMXAA was first developed in the 1980s and has since been studied extensively for its mechanism of action and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of cytokine production. N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to activate the transcription factor NF-κB, leading to the production of cytokines such as TNF-α and IL-6. These cytokines are believed to play a key role in the anti-tumor effects of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide.
Biochemical and Physiological Effects
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to induce the production of cytokines such as TNF-α and IL-6, leading to the activation of anti-tumor immune responses. N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has also been shown to selectively target and destroy tumor blood vessels, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide for lab experiments is its selective targeting of tumor blood vessels, which makes it a promising anti-cancer agent. However, N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has also been shown to have some limitations in terms of its toxicity and side effects. In preclinical studies, N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to cause liver toxicity and immune-related side effects, which may limit its use in clinical settings.
Future Directions
There are several future directions for the study of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide. One direction is the development of more potent and selective N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide analogs that can target tumors more effectively and with fewer side effects. Another direction is the investigation of the synergistic effects of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide and its potential therapeutic applications in cancer treatment.
Synthesis Methods
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 2,3-dimethylbutadiene with acrolein to form 2-(acryloyloxy)-3,3-dimethylbutyraldehyde. This compound is then reacted with hydroxylamine to form N-hydroxy-2-(acryloyloxy)-3,3-dimethylbutyramide, which is subsequently reacted with dimethylamine to form N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide.
Scientific Research Applications
N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been extensively studied for its potential use as an anti-cancer agent. In preclinical studies, N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has been shown to selectively target and destroy tumor blood vessels, leading to the inhibition of tumor growth. N-[(5,5-Dimethyloxan-2-yl)methyl]prop-2-enamide has also been shown to stimulate the immune system, leading to the activation of anti-tumor immune responses.
properties
IUPAC Name |
N-[(5,5-dimethyloxan-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-4-10(13)12-7-9-5-6-11(2,3)8-14-9/h4,9H,1,5-8H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTMALDHSXCWNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(OC1)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2709232.png)
![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)
![N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2709236.png)

![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)




![N-(1-cyanocyclohexyl)-2-{[(4-methylmorpholin-2-yl)methyl]amino}propanamide](/img/structure/B2709249.png)


![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2709252.png)